molecular formula C11H21NO4 B8070975 Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-

Cat. No.: B8070975
M. Wt: 231.29 g/mol
InChI Key: ASAGFKSDTZKBRT-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is an organic compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- typically involves the reaction of pentanoic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals. In medicine, it is studied for its potential therapeutic effects and as a precursor for drug development. In industry, it is used in the production of polymers and other specialty chemicals.

Mechanism of Action

The mechanism of action of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- can be compared with similar compounds such as:

  • Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, methyl ester
  • Pentanoic acid, 5-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-oxo-, phenylmethyl ester

These compounds share similar structural features but differ in their functional groups and overall molecular structure, which can influence their chemical reactivity and applications. The uniqueness of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- lies in its specific tert-butyl carbamate group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8-12-7-5-4-6-9(13)14/h12H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAGFKSDTZKBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616563
Record name 5-[(2-tert-Butoxy-2-oxoethyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124073-08-1
Record name 5-[(2-tert-Butoxy-2-oxoethyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{[(tert-butoxy)carbonyl](methyl)amino}pentanoic acid
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